molecular formula C10H17NO B13809503 (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

Cat. No.: B13809503
M. Wt: 167.25 g/mol
InChI Key: RITANGGXLSWSNG-IUCAKERBSA-N
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Description

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its octahydroquinoline core, which is a partially saturated derivative of quinoline, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method is the catalytic hydrogenation of 1-methylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2)

    Pressure: 50-100 atm

    Temperature: 100-150°C

    Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves:

    Continuous flow hydrogenation: Using a packed bed reactor with a palladium or platinum catalyst

    Optimized reaction parameters: Adjusting flow rates, pressure, and temperature to maximize yield and purity

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH)

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Fully saturated octahydroquinoline derivatives

    Substitution: N-alkyl or N-aryl octahydroquinoline derivatives

Scientific Research Applications

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one, which is fully aromatic.

    1-methylquinoline: A partially saturated derivative with a similar structure but different reactivity.

    Octahydroquinoline: A fully saturated derivative without the methyl group on the nitrogen atom.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

InChI

InChI=1S/C10H17NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3/t8-,9-/m0/s1

InChI Key

RITANGGXLSWSNG-IUCAKERBSA-N

Isomeric SMILES

CN1CCC(=O)[C@@H]2[C@@H]1CCCC2

Canonical SMILES

CN1CCC(=O)C2C1CCCC2

Origin of Product

United States

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